

Spectroscopic Profile of Echineneone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echineneone*

Cat. No.: *B051690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **echinenone**, a keto-carotenoid of significant interest in various scientific fields. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering a valuable resource for identification, characterization, and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Echineneone exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, a feature attributable to its extended system of conjugated double bonds. The precise wavelength of maximum absorption (λ_{max}) is solvent-dependent.

Table 1: UV-Vis Spectroscopic Data for **Echineneone**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Specific Extinction Coefficient (E1% 1cm)
Petroleum Ether	458	119,000	2158[1]
Acetone	460-461, (474)	Not available	Not available
Ethanol	461	Not available	Not available
Hexane	(432), 459, (483)	Not available	Not available
Benzene	472	Not available	Not available
DMSO	476	Not available	Not available

Note: Values in parentheses indicate shoulder peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for **echinenone** are crucial for its structural elucidation and confirmation. While a complete, publicly available dataset of assigned chemical shifts and coupling constants remains elusive in readily accessible databases, typical chemical shift ranges for the functional groups present in **echinenone** can be predicted based on the analysis of related carotenoid structures.

Expected ¹H NMR Chemical Shift Regions for **Echinone**:

- Olefinic Protons: The numerous protons on the conjugated polyene chain are expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm.
- Methyl Protons: The methyl groups attached to the polyene chain and the cyclohexene rings will appear in the upfield region, generally between 1.0 and 2.5 ppm.
- Methylene Protons: Protons of the methylene groups in the cyclohexene rings are expected to resonate in the range of 1.5 to 2.8 ppm.

Expected ¹³C NMR Chemical Shift Regions for **Echinone**:

- **Carbonyl Carbon:** The ketone carbonyl carbon (C=O) at the 4-position is expected to have a characteristic chemical shift in the highly deshielded region of the spectrum, typically between 190 and 220 ppm.
- **Olefinic Carbons:** The sp^2 hybridized carbons of the polyene chain and the cyclohexene rings will resonate in the broad region of approximately 110 to 160 ppm.
- **Aliphatic Carbons:** The sp^3 hybridized carbons of the methyl and methylene groups in the rings will appear in the upfield region of the spectrum.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized protocols for the UV-Vis and NMR analysis of carotenoids like **echinenone**.

UV-Vis Spectroscopy Protocol

A standard procedure for obtaining the UV-Vis spectrum of a carotenoid involves dissolving a pure sample in a suitable spectroscopic-grade solvent and measuring its absorbance across the ultraviolet and visible range.

Materials:

- **Echinone** standard
- Spectroscopic grade solvents (e.g., petroleum ether, acetone, ethanol, hexane)
- Volumetric flasks
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** Accurately weigh a small amount of **echinenone** and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

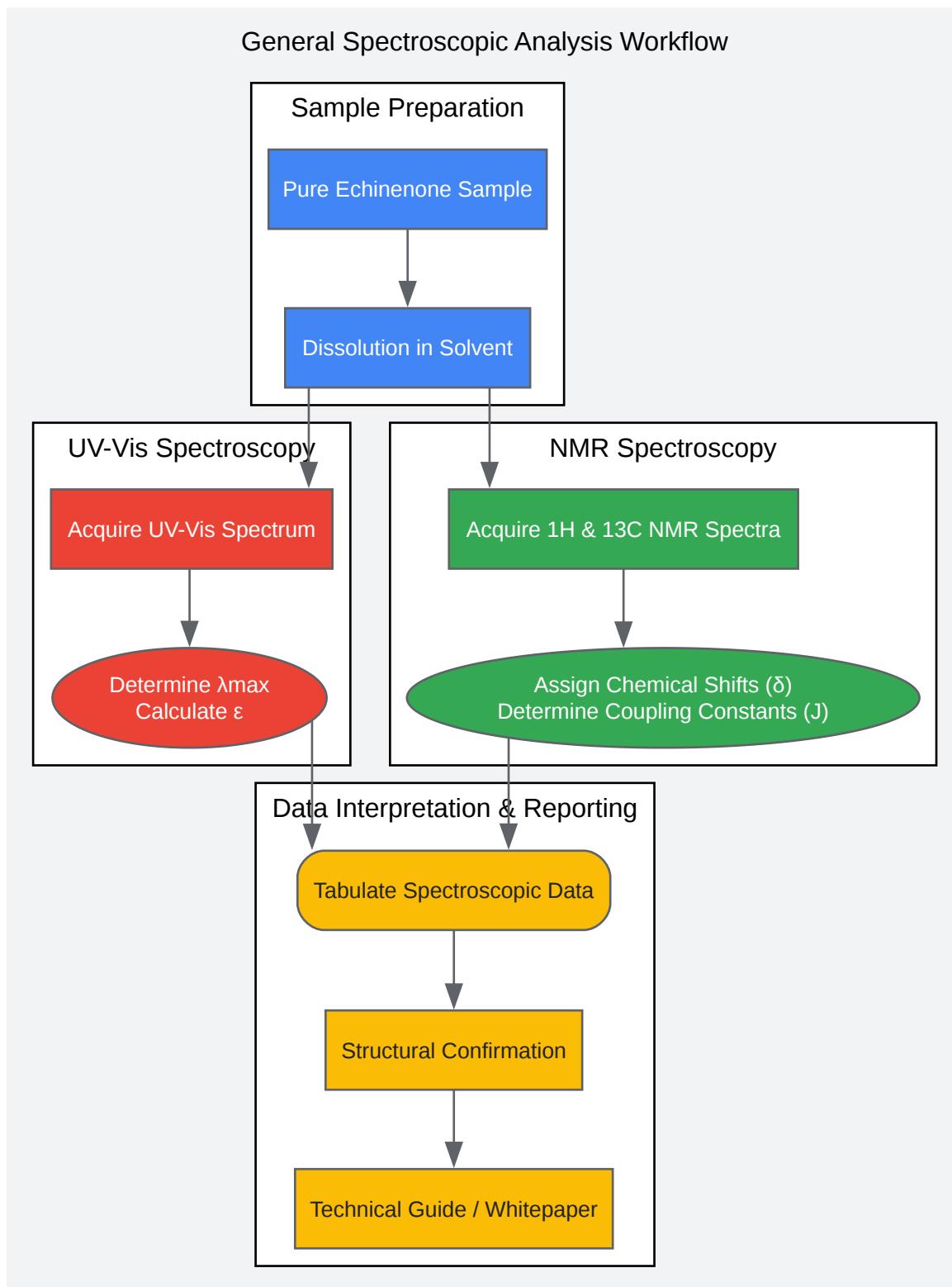
- Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of standards with concentrations that fall within the linear range of the spectrophotometer.
- Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range appropriate for carotenoids, typically from 300 to 600 nm. Use the pure solvent as a blank to zero the instrument.
- Data Acquisition: Record the absorbance spectra for each of the standard solutions.
- Determination of λ_{max} : Identify the wavelength(s) of maximum absorbance from the spectra.
- Calculation of Molar Absorptivity (ϵ): Using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity at each λ_{max} .

NMR Spectroscopy Protocol

The acquisition of NMR spectra for **echinenone** requires careful sample preparation to ensure a homogeneous solution free of paramagnetic impurities.

Materials:

- **Echinone** standard
- Deuterated solvent (e.g., deuterated chloroform, CDCl_3)
- NMR tubes
- NMR spectrometer


Procedure:

- Sample Preparation: Dissolve an appropriate amount of the purified **echinenone** sample in a suitable volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). The concentration should be sufficient to obtain a good signal-to-noise ratio.
- Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

- Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a compound like **echinenone**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epic.awi.de [epic.awi.de]
- To cite this document: BenchChem. [Spectroscopic Profile of Echinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051690#spectroscopic-data-of-echinone-uv-vis-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com